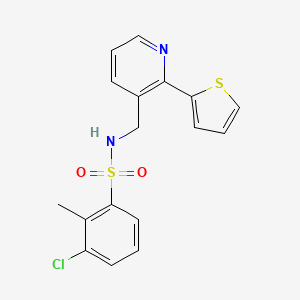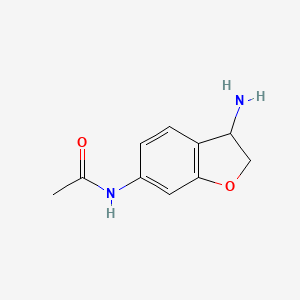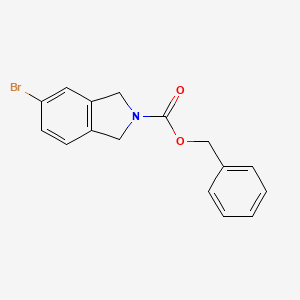![molecular formula C15H14N2OS3 B2764133 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034594-82-4](/img/structure/B2764133.png)
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea” is a complex organic molecule that contains multiple thiophene rings . Thiophenes are five-membered aromatic rings with one sulfur atom, and they are important heterocyclic scaffolds found in many natural products and pharmaceutically active agents .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple thiophene rings. Thiophenes have a five-membered ring structure with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
Thiophenes can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, as well as oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its thiophene components. For example, thiophenes generally have low boiling points and are nonpolar .Applications De Recherche Scientifique
High-Performance Dye-Sensitized Solar Cells
Cyclic thiourea/urea functionalized triphenylamine-based dyes, including those with bithiophene linkers, exhibit high photovoltaic performance. This is attributed to an improved short-circuit photocurrent density and open-circuit voltage. A notable example is a dye with a cyclic thiourea group and a bithiophene linker, demonstrating a power conversion efficiency comparable to that of commercial dyes, making them promising for dye-sensitized solar cells (Zhisheng Wu et al., 2013).
Electropolymerization and Molecular Electronics
Bithiophenic precursors play a crucial role in electropolymerization, affecting the electronic properties and structural conformations of polymers. These precursors, including those with ethylenedisulfanylthiophene units, facilitate the creation of polymers with specific electronic properties and morphologies, contributing to advances in molecular electronics and materials science (M. Turbiez et al., 2005).
Optically Active Materials
The synthesis of optically active monomers and polymers, such as terthiophene and bithiophene with chiral alkyl groups, showcases the integration of chirality into thiophene-based materials. This leads to unique optical properties, such as circular dichroism in solution and microaggregated states, offering potential applications in optoelectronics and chiral materials science (E. Salatelli et al., 2010).
Photoluminescent Properties
Lanthanide-thiophene-dicarboxylate frameworks demonstrate intriguing helical structures and photoluminescent properties. These frameworks, which can undergo single-crystal-to-single-crystal guest exchange, are explored for their potential in luminescent materials and as models for studying framework flexibility and light-emitting applications (Cai‐Hong Zhan et al., 2012).
Corrosion Inhibition
Thiophene and urea derivatives, such as 1,3,5-triazinyl urea derivatives, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This application underscores the importance of thiophene-based compounds in industrial applications, particularly in protecting metals from corrosion, thus extending their lifespan and reliability (B. Mistry et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-thiophen-2-yl-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS3/c18-15(17-14-2-1-8-20-14)16-7-5-12-3-4-13(21-12)11-6-9-19-10-11/h1-4,6,8-10H,5,7H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSXNTCOVRWKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2764051.png)
![(6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2764052.png)




![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2764060.png)
![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2764062.png)
![(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2764063.png)

![3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2764066.png)


